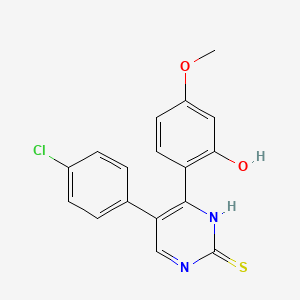

5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione

Description

5-(4-Chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione is a dihydropyrimidine derivative featuring a pyrimidine-2(1H)-thione core substituted with a 4-chlorophenyl group at position 5 and a 2-hydroxy-4-methoxyphenyl group at position 4. The presence of electron-withdrawing (chloro) and electron-donating (hydroxy, methoxy) substituents on the aromatic rings influences its electronic properties, molecular conformation, and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-22-12-6-7-13(15(21)8-12)16-14(9-19-17(23)20-16)10-2-4-11(18)5-3-10/h2-9,21H,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAXOHCKDIFPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrimidine-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's structure allows it to interact with specific molecular targets involved in cancer progression, leading to reduced tumor growth rates .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Case Study : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in therapies for conditions like rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione has been studied for its ability to inhibit specific enzymes linked to disease processes.

- Example : It has been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, providing a therapeutic avenue for cancer treatment .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties.

- Application : Researchers are exploring its use in developing organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties derived from the pyrimidine ring system . The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of these materials.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is critical for optimizing their biological activity. The presence of substituents like the chlorophenyl and methoxy groups significantly influences their pharmacological properties.

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl | Enhances anticancer activity |

| 2-Hydroxy group | Contributes to anti-inflammatory effects |

| 4-Methoxy group | Improves solubility and bioavailability |

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Comparisons

Molecular Conformation and Hydrogen Bonding

The pyrimidine-2(1H)-thione core typically adopts a flattened boat conformation in related compounds (e.g., 5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione, ). The dihedral angle between the pyrimidine ring and the 4-chlorophenyl group in the title compound is expected to differ from analogs due to steric and electronic effects of the 2-hydroxy-4-methoxyphenyl substituent. For example:

- In 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione, the dihedral angle between the pyrimidine and methoxyphenyl rings is 85.6°, influenced by the equatorial orientation of the methoxy group .

- The 2-hydroxy group in the title compound may enhance hydrogen bonding, similar to N–H···S and C–H···O interactions observed in 5-acetyl-4-(4-chlorophenyl)-6-methyl derivatives (N1–H1⋯O15: 2.882 Å, N3–H3⋯S2: 3.328 Å) .

Table 1: Key Structural Parameters of Analogous Compounds

Spectroscopic and Analytical Data

- IR Spectroscopy : The C=S stretch in pyrimidine-2(1H)-thiones appears at ~1710–1713 cm⁻¹ ( ). The title compound’s 2-hydroxy group may introduce additional O–H stretches at ~3300–3500 cm⁻¹.

- NMR : The 4-chlorophenyl group in analogs shows aromatic protons at δ 7.2–7.5 ppm ( ), while methoxy groups resonate at δ ~3.8 ppm.

Biological Activity

5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 353.81 g/mol

- CAS Number : 866049-50-5

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects. The thione functional group is known for its role in enhancing biological activity through the formation of thiol derivatives, which can modulate various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that 5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione exhibits promising anticancer properties. In vitro tests have shown its efficacy against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 10.0 | Inhibition of cell proliferation |

| HeLa | 15.0 | Cell cycle arrest at G1 phase |

The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased oxidative stress in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. It exhibited moderate activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

-

Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated that treatment with the compound significantly reduced tumor growth compared to control groups. The treatment led to a decrease in tumor volume by approximately 60% after four weeks, indicating robust anticancer potential. -

Synergistic Effects with Conventional Chemotherapy

Another investigation assessed the compound's effectiveness in combination with standard chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance . -

Safety Profile Assessment

Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal studies. Long-term studies indicated no hepatotoxicity or nephrotoxicity, which is crucial for its development as a therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(4-chlorophenyl)-6-(2-hydroxy-4-methoxyphenyl)pyrimidine-2(1H)-thione and related analogs?

The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing substituted aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde), thiourea, and β-keto esters or acetylacetone in ethanol or methanol, catalyzed by calcium fluoride (CaF₂) or HCl. Reaction completion is monitored via TLC, followed by ice quenching, filtration, and recrystallization from methanol or ethanol (yield: 80–90%) . Key steps include optimizing molar ratios (e.g., 1:1.5 for thiourea) and catalyst loading (0.1–0.2 mol%) to minimize side products.

Q. How is the crystal structure of this compound determined, and what conformational features are critical for its stability?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring adopts a flattened boat conformation, with dihedral angles between the heterocyclic ring and aryl substituents (e.g., 85.6–87.9° for chlorophenyl groups) influencing steric and electronic interactions. Equatorial orientation of substituents (e.g., thione, acetyl) and axial positioning of chlorophenyl groups are stabilized by intramolecular hydrogen bonds (N–H···S/O) and weak C–H···π interactions .

Q. What spectroscopic techniques are essential for characterizing its purity and functional groups?

- IR spectroscopy : Confirms thione (C=S, ~1200 cm⁻¹), hydroxyl (O–H, ~3200 cm⁻¹), and methoxy (C–O, ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.7–7.6 ppm for substituted phenyl groups) and methyl/methoxy signals (δ 2.3–3.8 ppm).

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 440 [M⁺] for analogs) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict binding affinities to biological targets (e.g., kinase enzymes). For example:

- Electron-withdrawing groups (e.g., Cl at 4-position) enhance π-π stacking with hydrophobic receptor pockets.

- Hydroxy and methoxy groups improve solubility but may reduce membrane permeability.

Contradictions in experimental IC₅₀ values can arise from crystallographic packing effects or solvent polarity, requiring MD simulations to validate dynamic interactions .

Q. What strategies address low aqueous solubility in pharmacological assays?

Q. How do crystallographic data inform polymorph screening and stability studies?

SC-XRD data reveal multiple polymorphs with distinct hydrogen-bonding networks (e.g., N–H···S vs. O–H···O). Differential scanning calorimetry (DSC) and powder XRD can identify the most thermodynamically stable form. For instance, a polymorph with intermolecular N–H···S bonds (R factor: 0.071) exhibits higher melting points and shelf stability .

Q. What mechanistic insights explain its reported antitumor activity?

In vitro studies on analogs show inhibition of topoisomerase IIα (IC₅₀: 12–18 µM) and induction of apoptosis via caspase-3 activation. Western blotting and flow cytometry are critical for validating pathways. Contradictory cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7) may stem from differential expression of drug efflux pumps (e.g., P-gp) .

Methodological Considerations

Q. How should researchers handle discrepancies in biological activity between structurally similar analogs?

- Meta-analysis : Compare IC₅₀ values across published analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives).

- Crystallographic overlay : Use Mercury software to align structures and identify steric clashes or electronic mismatches in binding pockets.

- Proteomic profiling : Apply LC-MS/MS to identify off-target interactions that may explain divergent activities .

Q. What quality control measures are essential for batch-to-batch reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.